molecular formula C11H19NO3S B12605169 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine CAS No. 647025-14-7

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine

Cat. No.: B12605169
CAS No.: 647025-14-7
M. Wt: 245.34 g/mol
InChI Key: OAXREGJJVFNJSW-UHFFFAOYSA-N
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Description

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the But-2-yn-1-yloxy Group: This step involves the reaction of the piperidine derivative with but-2-yn-1-ol under suitable conditions to introduce the but-2-yn-1-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The but-2-yn-1-yloxy group and methanesulfonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both the but-2-yn-1-yloxy group and the methanesulfonyl group makes it a versatile compound for various applications.

Properties

CAS No.

647025-14-7

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

4-(but-2-ynoxymethyl)-1-methylsulfonylpiperidine

InChI

InChI=1S/C11H19NO3S/c1-3-4-9-15-10-11-5-7-12(8-6-11)16(2,13)14/h11H,5-10H2,1-2H3

InChI Key

OAXREGJJVFNJSW-UHFFFAOYSA-N

Canonical SMILES

CC#CCOCC1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

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